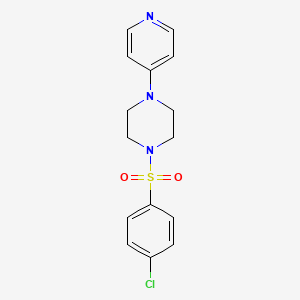
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine, also known as CSP or PSC-833, is a chemical compound that belongs to the family of piperazine derivatives. CSP has been extensively studied due to its potential as a chemosensitizer, which enhances the efficacy of chemotherapy drugs by inhibiting drug efflux pumps.
Mécanisme D'action
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine inhibits drug efflux pumps, such as P-glycoprotein, by binding to the ATP-binding site and blocking the ATPase activity of the pump. This results in the accumulation of chemotherapy drugs within the cancer cells, leading to increased cytotoxicity and improved therapeutic efficacy.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine has been shown to cause a decrease in the expression and activity of drug efflux pumps, such as P-glycoprotein, in cancer cells. This leads to increased intracellular accumulation of chemotherapy drugs, which in turn enhances their cytotoxicity and efficacy. 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine has also been shown to have anti-angiogenic and anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine is its ability to enhance the efficacy of chemotherapy drugs, which may lead to improved therapeutic outcomes in cancer patients. However, 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine has limitations in terms of its toxicity and potential for drug-drug interactions. It is important to carefully monitor the dosage and administration of 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine in order to minimize these risks.
Orientations Futures
Future research on 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine could focus on its potential as a chemosensitizer in combination with other chemotherapy drugs, as well as its potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the mechanisms underlying 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine's anti-angiogenic and anti-inflammatory effects, which may have broader therapeutic implications.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine with a suitable reagent, such as sodium hydride or potassium carbonate, in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction typically proceeds under reflux conditions and yields 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine in good to excellent yields.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine has been studied for its potential as a chemosensitizer in the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. In vitro and in vivo studies have shown that 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine can enhance the cytotoxicity of chemotherapy drugs, such as doxorubicin, paclitaxel, and vincristine, by inhibiting drug efflux pumps, such as P-glycoprotein.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-1-3-15(4-2-13)22(20,21)19-11-9-18(10-12-19)14-5-7-17-8-6-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZOWRPEKPEIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7497026.png)
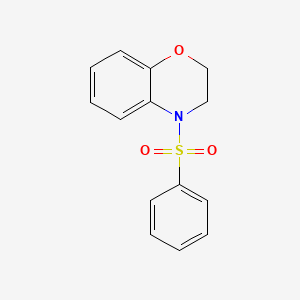
![1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7497046.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)
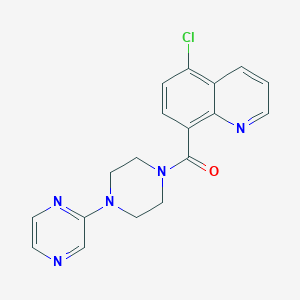
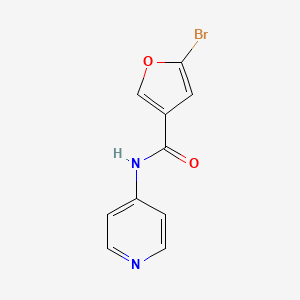
![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide](/img/structure/B7497072.png)
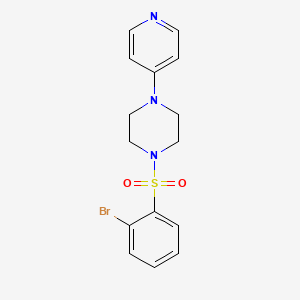
![1-Pyridin-4-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7497116.png)
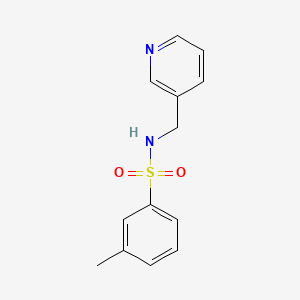
![5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)
![1-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7497126.png)
![3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide](/img/structure/B7497138.png)
